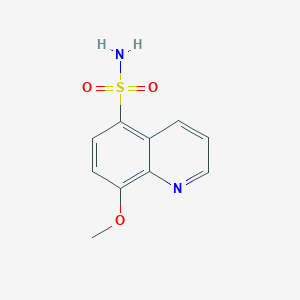

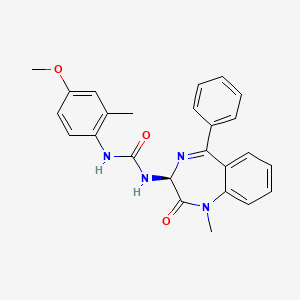

![molecular formula C10H19NO5 B2886481 2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2353803-17-3](/img/structure/B2886481.png)

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butanoic acid, 2-hydroxy-3-methyl-, also known as 2-Hydroxy-3-methylbutanoic acid, is a compound with the molecular formula C5H10O3 . It has a molecular weight of 118.1311 .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carboxylic acids, for example, can undergo reactions such as esterification and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, 2-Hydroxy-2-methylpropiophenone, a similar compound, has a boiling point of 102-103 °C at 4 mmHg and a density of 1.077 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Biocatalytic Transesterification Reactions

Biocatalytic transesterification reactions using acid anhydrides, including butanoic anhydride, have shown high selectivity and efficiency in the acylation and deacylation of benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate and its derivatives. This process yields monoacylated products with significant yields, demonstrating potential applications in selective organic synthesis and chemical modifications (Kumar et al., 2015).

Atmospheric Chemistry of Isoprene-Derived Compounds

Research into the tropospheric aqueous-phase oxidation of isoprene-derived dihydroxycarbonyl compounds, including 3,4-dihydroxy-2-butanone (DHBO) and 2,3-dihydroxy-2-methylpropanal (DHMP), has provided insights into their potential to form aqueous secondary organic aerosols (aqSOA). These compounds undergo radical-driven oxidation, producing various short-chain carbonyls and carboxylic acids, contributing to the aqSOA formation in the atmosphere (Otto et al., 2017).

Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids

The synthesis and evaluation of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids have demonstrated significant anti-inflammatory activity comparable to ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID). These findings suggest the therapeutic potential of β-hydroxy-β-arylpropanoic acids in the development of new anti-inflammatory agents (Dilber et al., 2008).

Synthesis of Glufosinate

Glufosinate, an important agrochemical, has been synthesized through hydroformylation-amidocarbonylation of 2-chloroethyl methylvinylphosphinate. This method demonstrates a practical approach to the synthesis of biologically active compounds and highlights the versatility of organophosphorus chemistry in synthetic applications (Sakakura et al., 1991).

Propiedades

IUPAC Name |

2-hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(15)11-10(4,5)6(12)7(13)14/h6,12H,1-5H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGLHRLKVIDFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

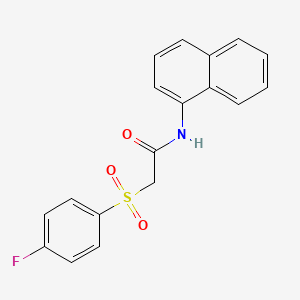

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)

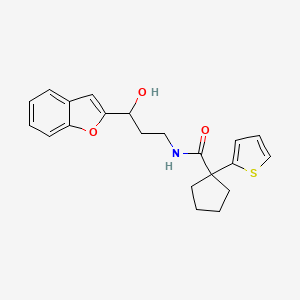

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)

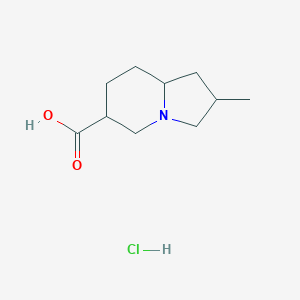

![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)

![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)

![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)